
1-Butyl-3-(4-nitrophenyl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxotetrahydropyrimidinones This compound is characterized by the presence of a butyl group, a nitrophenyl group, and a thioxo group attached to a tetrahydropyrimidinone ring
Vorbereitungsmethoden
The synthesis of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde, butylamine, and thiourea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or Lewis acids. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives have shown promising activity against various bacterial and fungal strains.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by binding to key enzymes involved in the process. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be compared with other thioxotetrahydropyrimidinone derivatives, such as:
1-Butyl-3-(4-chlorophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group. It may exhibit different biological activities and chemical reactivity.
1-Butyl-3-(4-methylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a methylphenyl group, which can influence its pharmacokinetic properties and efficacy.
The uniqueness of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one lies in its specific functional groups that confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
666180-33-2 |
|---|---|
Molekularformel |
C14H17N3O3S |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
1-butyl-3-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H17N3O3S/c1-2-3-9-15-10-8-13(18)16(14(15)21)11-4-6-12(7-5-11)17(19)20/h4-7H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
NDLCNCFQSFBWKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC(=O)N(C1=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
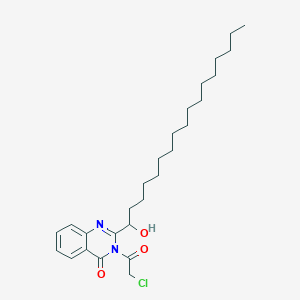
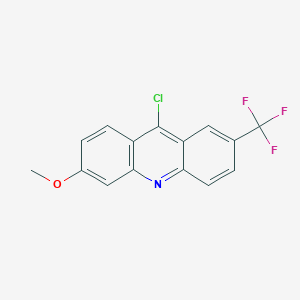



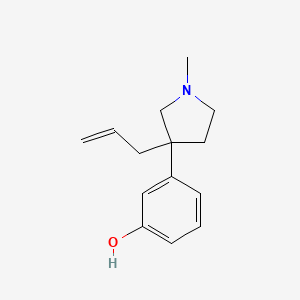
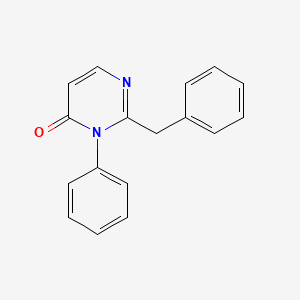

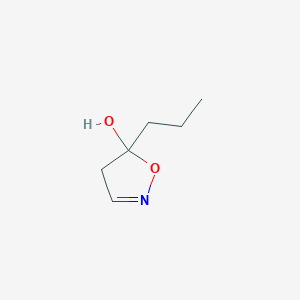
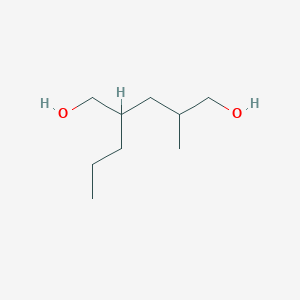
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)


